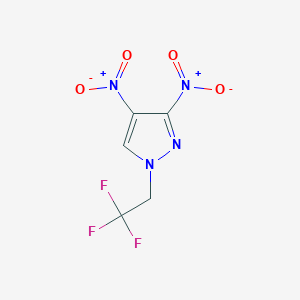
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-naphthamide, commonly known as FEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEN is a selective dopamine D2 receptor partial agonist and has been studied for its potential use in treating Parkinson's disease, schizophrenia, and other neurological disorders. In
Aplicaciones Científicas De Investigación
Molecular Imaging in Alzheimer's Disease
One study utilized a hydrophobic radiofluorinated derivative, closely related to the specified compound, for positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (AD) patients. This noninvasive technique aims to monitor the development of AD pathology, offering a potential diagnostic tool and assisting in evaluating therapeutic responses (Shoghi-Jadid et al., 2002).
Fluorescence Imaging
Another application involves the use of naphthalimide polymers for positive and negative fluorescent imaging. These polymers, modified with a piperazine group similar to the query compound, can change fluorescence properties in response to environmental conditions, making them useful for creating patterned fluorescent images on surfaces (Tian et al., 2002).
Interaction with Biological Molecules
Research into the interaction of fluorescent probes with biological molecules, such as Bovine Serum Albumin (BSA), has been conducted. Compounds structurally related to the query have been studied for their binding characteristics, offering insights into drug-protein interactions and the development of novel diagnostic tools (Ghosh et al., 2016).
Serotonin Receptor Affinity
Compounds with an arylpiperazine structure, resembling the chemical , have been examined for their affinity towards serotonin receptors. This research is crucial for understanding the potential psychiatric and neurological applications of these compounds, including their use in studying disorders such as depression and anxiety (Glennon et al., 1988).
Fluorescent Probes for pH and Viscosity Sensing
A novel compound with a 1,8-naphthalimide structure, modified with a piperazinyl group, has been synthesized for use as a fluorescent probe in determining pH and viscosity in aqueous solutions. This application highlights the versatility of naphthalimide derivatives in sensing and imaging technologies (Bakov et al., 2022).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O/c1-27-12-14-28(15-13-27)23(19-8-10-22(25)11-9-19)17-26-24(29)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16,23H,12-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTNQJOLNCFWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)




![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)




